![molecular formula C19H26N4O B14592809 1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-29-9](/img/structure/B14592809.png)
1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and an imidazolidinone group
Méthodes De Préparation
The synthesis of 1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The indole derivative is then reacted with a piperidine derivative to form the piperidine-indole intermediate.
Formation of the Imidazolidinone Group: The final step involves the cyclization of the piperidine-indole intermediate with an appropriate reagent to form the imidazolidinone ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and alternative solvents to enhance reaction efficiency .
Analyse Des Réactions Chimiques
1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperature and pressure conditions .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to biological effects . The piperidine and imidazolidinone groups contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can be compared with other similar compounds, such as:
N-Methyltryptamine: Another indole derivative with psychoactive properties, differing in its side chain and functional groups.
The uniqueness of this compound lies in its combination of the indole, piperidine, and imidazolidinone moieties, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
61220-29-9 |
|---|---|
Formule moléculaire |
C19H26N4O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-[1-[2-(5-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C19H26N4O/c1-14-2-3-18-17(12-14)15(13-21-18)4-8-22-9-5-16(6-10-22)23-11-7-20-19(23)24/h2-3,12-13,16,21H,4-11H2,1H3,(H,20,24) |
Clé InChI |
TWHRFTIRRMDQCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2CCN3CCC(CC3)N4CCNC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


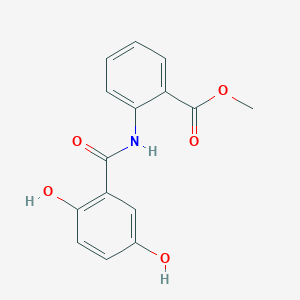

![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
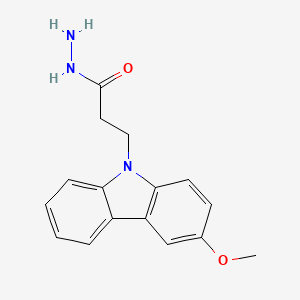
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
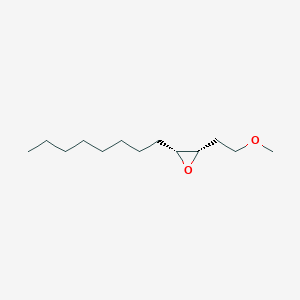
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
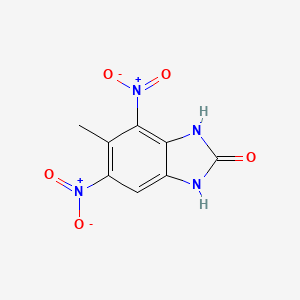
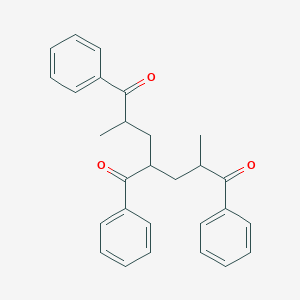
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
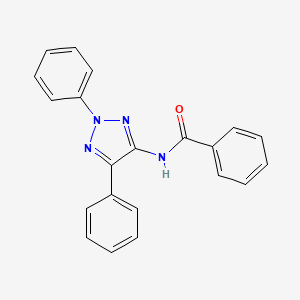

![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
